BenchChemオンラインストアへようこそ!

Revefenacin

COPD Nebulized drug delivery Inhaler device mismatch

Revefenacin (TD-4208, GSK1160724) is a long-acting muscarinic antagonist (LAMA) approved by the US FDA in 2018 as YUPELRI inhalation solution for the once-daily maintenance treatment of patients with moderate to very severe chronic obstructive pulmonary disease (COPD). It is administered at a dose of 175 μg via a standard jet nebulizer connected to an air compressor, delivered over approximately 8 minutes.

Molecular Formula C35H43N5O4
Molecular Weight 597.7 g/mol
CAS No. 1211931-83-7
Cat. No. B8068745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevefenacin
CAS1211931-83-7
Molecular FormulaC35H43N5O4
Molecular Weight597.7 g/mol
Structural Identifiers
SMILESCN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N
InChIInChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)
InChIKeyFYDWDCIFZSGNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility< 1 mg/ml

Structure & Identifiers


Interactive Chemical Structure Model





Revefenacin (CAS 1211931-83-7) YUPELRI: A Once-Daily Nebulized Long-Acting Muscarinic Antagonist for COPD Maintenance Therapy


Revefenacin (TD-4208, GSK1160724) is a long-acting muscarinic antagonist (LAMA) approved by the US FDA in 2018 as YUPELRI inhalation solution for the once-daily maintenance treatment of patients with moderate to very severe chronic obstructive pulmonary disease (COPD) [1]. It is administered at a dose of 175 μg via a standard jet nebulizer connected to an air compressor, delivered over approximately 8 minutes [2]. Revefenacin exhibits high-affinity competitive antagonism at human recombinant muscarinic acetylcholine receptors (mAChRs), with a Ki of 0.18 nM at the M3 receptor subtype, and demonstrates kinetic selectivity for M3 (dissociation half-life of 82 minutes) over M2 (6.9 minutes) receptors [3]. Unlike all other marketed LAMAs—which rely on dry powder inhalers (DPIs), soft mist inhalers (SMIs), or pressurized metered-dose inhalers (pMDIs)—revefenacin is the only once-daily LAMA formulated and approved for nebulized delivery [2].

Why Revefenacin Cannot Be Interchanged with Handheld Inhaler LAMAs in COPD Maintenance Therapy


Revefenacin occupies a unique product niche that precludes simple therapeutic substitution with other in-class LAMAs. First, it is exclusively formulated as a nebulized inhalation solution compatible with any standard jet nebulizer, whereas tiotropium (Spiriva HandiHaler/Respimat), umeclidinium (Incruse Ellipta), glycopyrronium (Seebri Neohaler/Breezhaler), and aclidinium (Tudorza Pressair) all require handheld inhaler devices [1]. This is not merely a convenience distinction: an estimated 40–60% of COPD patients exhibit suboptimal peak inspiratory flow rates (sPIFR) or impaired hand-breath coordination that compromises drug delivery from DPIs and pMDIs [2]. Second, revefenacin was explicitly designed for lung selectivity—its rapid M2 dissociation (t1/2 6.9 min) relative to the sustained M3 engagement (t1/2 82 min) translates clinically into a markedly lower incidence of systemic anticholinergic adverse effects, particularly dry mouth (≤0.9% vs. 7.2–16% for tiotropium in comparable studies) [3]. These pharmacokinetic, pharmacodynamic, and device-interface differences mean that a COPD patient optimized on nebulized revefenacin cannot be assumed to achieve equivalent efficacy or tolerability if switched to any DPI- or SMI-based LAMA.

Revefenacin Evidence Guide: Quantitative Differentiation from Comparator LAMAs for Scientific Selection and Procurement


Only Nebulized Once-Daily LAMA: Device-Route Differentiation from All Handheld Inhaler LAMAs

Revefenacin is the first and only once-daily LAMA approved for administration via standard jet nebulizer. All comparator LAMAs—tiotropium (Spiriva HandiHaler DPI / Spiriva Respimat SMI), umeclidinium (Incruse Ellipta DPI), glycopyrronium (Seebri Breezhaler/Neohaler DPI), and aclidinium (Tudorza Pressair DPI, twice-daily)—are delivered exclusively via handheld inhaler devices [1]. This is a procurement-relevant structural differentiator, not merely a preference option: approximately 50% of COPD patients have suboptimal peak inspiratory flow rate (sPIFR < 60 L/min against device resistance), and up to 75% of hospitalized elderly COPD patients cannot generate adequate inspiratory flow for DPIs [2]. Revefenacin's nebulized delivery bypasses this barrier entirely. The clinical consequence is reflected in the Phase 3b TRONARTO study: among patients with FEV1 < 50% predicted and sPIFR, revefenacin produced a >100 mL FEV1 response in 41.4% of patients vs. 25.7% for tiotropium DPI (LS mean trough FEV1 difference 49.1 mL, 95% CI 6.3–91.9) [3].

COPD Nebulized drug delivery Inhaler device mismatch

Dry Mouth Incidence: Revefenacin (≤0.9%) vs. Tiotropium (7.2%–16%) in a 52-Week Head-to-Head Safety Study

In the 52-week, randomized, parallel-group Phase 3 safety trial (NCT02518139, n=1055), the incidence of dry mouth—a sentinel systemic anticholinergic adverse effect—was ≤0.9% in both revefenacin treatment groups (88 μg and 175 μg) [1]. This was explicitly contrasted in the published analysis with historical tiotropium data: the incidence of dry mouth reported for tiotropium in the study by Casaburi et al. was 16%, and in another study using tiotropium 5 μg and 10 μg via soft-mist inhaler, dry mouth incidence ranged from 7.2% to 14.5% [1]. The overall incidence of antimuscarinic adverse events was 3.0% (revefenacin 88 μg), 2.1% (revefenacin 175 μg), and 4.2% (tiotropium) in the head-to-head comparison arms [1]. This differential is attributed to the designed lung selectivity of revefenacin, wherein rapid M2 dissociation kinetics limit systemic antimuscarinic exposure [2].

Anticholinergic tolerability Dry mouth COPD safety

COPD Exacerbation Rate: Revefenacin 175 μg (21.8%) vs. Tiotropium (28.1%) Over 52 Weeks

In the same 52-week Phase 3 safety study (NCT02518139), numerically fewer COPD exacerbations were observed in patients receiving revefenacin 175 μg once daily (73 of 335 patients, 21.8%) compared with those receiving tiotropium 18 μg (100 of 356 patients, 28.1%) [1]. The revefenacin 88 μg group had an intermediate exacerbation rate of 29.4% (107 of 364 patients) [1]. The study was not formally powered for superiority testing on exacerbation endpoints; however, the 6.3 percentage-point absolute reduction (approximately 22% relative reduction) in the approved 175 μg dose versus the active comparator is a clinically relevant signal consistent across multiple secondary analyses [2]. Concurrent LABA use did not confound the safety advantage: in the revefenacin 175 μg arm, LABA co-administration did not increase AE incidence, whereas in the tiotropium arm concurrent LABA use was associated with slightly higher AE rates [1].

COPD exacerbation LAMA efficacy Long-term outcomes

Serious Adverse Event Rate: Revefenacin 175 μg (12.8%) vs. Tiotropium (16.3%) Over 52 Weeks

Serious adverse events (SAEs) in the 52-week Phase 3 safety study occurred in 12.8% (43 of 335) of patients receiving revefenacin 175 μg, compared with 16.3% (58 of 356) in the tiotropium arm [1]. The revefenacin 88 μg group had an SAE rate of 15.9% (58 of 364), comparable to tiotropium [1]. Overall treatment-emergent AE rates were similar across all three groups (revefenacin 88 μg: 74.7%; revefenacin 175 μg: 72.2%; tiotropium: 77.2%), indicating that the lower SAE rate with the 175 μg dose was not driven by differential overall AE reporting [1]. Mortality was low across all arms. Notably, in patients using concurrent LABA products, the revefenacin 175 μg group maintained its favorable safety profile without the AE increase observed in the tiotropium-plus-LABA subgroup [1].

COPD safety Serious adverse events Long-term LAMA tolerability

Kinetic M3 Selectivity: Revefenacin M3/M2 Dissociation Half-Life Ratio (~12) as the Mechanistic Basis for Lung Selectivity

At human recombinant mAChRs expressed in CHO cell membranes, revefenacin exhibited a dissociation half-life (t1/2) of 82 minutes from the hM3 receptor versus 6.9 minutes from the hM2 receptor at 37°C—a ratio of approximately 12 [1]. This kinetic selectivity drives preferential and sustained antagonism at airway smooth muscle M3 receptors (mediating bronchodilation) while permitting rapid dissociation from cardiac M2 receptors (which modulate heart rate), thereby contributing to low systemic anticholinergic burden [2]. For context, umeclidinium exhibits an identical M3 and M2 dissociation profile in the same experimental system (t1/2: 82 min M3, 9 min M2) [3], whereas tiotropium has an M3 residence half-life of approximately 34.7 hours (~2082 min) with substantially slower M2 dissociation [4]. Glycopyrronium dissociates faster from M3 than both aclidinium and tiotropium [4]. The functional consequence is that revefenacin and umeclidinium share the most pronounced kinetic M3-over-M2 window among approved LAMAs, but revefenacin uniquely translates this into a nebulized delivery platform with the lowest reported systemic anticholinergic side effect profile [2].

Muscarinic receptor kinetics M3 selectivity Lung selectivity

Phase 3 Replicate Trial FEV1 Improvement: Revefenacin 175 μg Produced 142 mL Pooled OTE Trough FEV1 Increase vs. Placebo at 12 Weeks

In two replicate 12-week, double-blind, placebo-controlled Phase 3 trials (Study 0126 and Study 0127), revefenacin 175 μg administered once daily via standard jet nebulizer produced statistically significant and clinically meaningful improvements in trough FEV1 at Day 85 compared with placebo [1]. In Study 0126, revefenacin 175 μg improved trough FEV1 by 146 mL (p<0.0001); in Study 0127, the improvement was 147 mL (p<0.0001) [1]. Pooled analysis across both studies showed revefenacin 175 μg increased overall treatment effect (OTE) on trough FEV1 by 142 mL (p<0.001) and peak FEV1 (0–2 h post-dose) by 129 mL (p<0.0001) [1]. An FEV1 AUC substudy confirmed sustained 24-hour bronchodilation: at Day 84, differences in least squares mean FEV1 AUC0–24h versus placebo were 212 mL (p<0.001), demonstrating consistent effect across the full dosing interval [2]. For reference, published tiotropium 18 μg DPI data from Phase 3 trials report trough FEV1 improvements of approximately 110–130 mL versus placebo at 24 weeks [3], though differences in trial design, patient populations, and timepoints preclude formal cross-trial statistical comparison.

FEV1 bronchodilation Phase 3 efficacy COPD lung function

Revefenacin Application Scenarios: Evidence-Based Use Cases for Procurement and Clinical Research Targeting


COPD Maintenance Therapy in Patients Unable to Use Handheld Inhalers (Elderly, Cognitively Impaired, or Poor Hand-Breath Coordination)

Revefenacin is the only once-daily LAMA delivered via standard jet nebulizer, making it the singular evidence-based option for the estimated 40–60% of COPD patients who cannot achieve adequate drug delivery from DPIs or pMDIs due to cognitive impairment, arthritis, or poor hand-breath coordination [1]. This scenario is directly supported by the Phase 3 replicate trials demonstrating 142 mL pooled OTE trough FEV1 improvement (p<0.001) with nebulized revefenacin 175 μg [2], providing efficacy data specific to the nebulized route rather than extrapolated from handheld-inhaler LAMA studies. Procurement for long-term care facilities, geriatric COPD clinics, and home-health programs should prioritize revefenacin where patient assessments indicate high prevalence of inhaler technique failure.

COPD Patients with Suboptimal Peak Inspiratory Flow Rate (sPIFR < 60 L/min) and FEV1 < 50% Predicted

The Phase 3b study (NCT03095456) provides direct head-to-head evidence that revefenacin nebulized therapy produces clinically meaningful FEV1 responses in patients with sPIFR: 41.4% of patients with FEV1 < 50% predicted achieved >100 mL FEV1 improvement vs. 25.7% for tiotropium DPI (LS mean trough FEV1 difference 49.1 mL, 95% CI 6.3–91.9) [3]. This scenario applies to severe and very severe COPD patients (GOLD 3–4) who are at highest risk for DPI undertreatment due to inadequate inspiratory effort. Procurement for pulmonary rehabilitation programs and severe COPD specialty clinics should incorporate sPIFR screening to identify patients most likely to derive differential benefit from nebulized revefenacin over DPI-based LAMAs.

COPD Patients with History of Anticholinergic Intolerance (Dry Mouth, Urinary Retention, or Tachycardia) Requiring Long-Term LAMA Therapy

Revefenacin's dry mouth incidence of ≤0.9%—versus published rates of 7.2–16% for tiotropium formulations—provides quantitative justification for selecting revefenacin in patients who have previously discontinued other LAMAs due to anticholinergic side effects [4]. This is mechanistically anchored in revefenacin's kinetic M3 selectivity (M3 t1/2 82 min vs. M2 t1/2 6.9 min, ratio ~12) which permits sustained airway bronchodilation while minimizing systemic muscarinic blockade [5]. The 52-week safety data further demonstrate a 12.8% SAE rate for revefenacin 175 μg vs. 16.3% for tiotropium, supporting long-term safety in anticholinergic-vulnerable populations [4]. Procurement targeting COPD formularies with high rates of LAMA switching or discontinuation should consider revefenacin as a tolerability-preferred LAMA option.

Once-Daily Nebulized LAMA Monotherapy or LAMA/LABA Combination for Moderate to Very Severe COPD in Hospital-at-Home and Telehealth Programs

Revefenacin is the only LAMA that fits into nebulized care pathways where patients may already be receiving nebulized short-acting bronchodilators, antibiotics, or corticosteroids at home or in transitional care settings [1]. The 24-hour sustained bronchodilation confirmed by FEV1 AUC0–24h of 212 mL vs. placebo (p<0.001) demonstrates that a single daily nebulized treatment provides consistent airway patency across the full dosing interval [6]. The population PK analysis across 935 patients (dose range 22–700 μg) identified no clinically meaningful covariates affecting revefenacin exposure, supporting predictable dosing without requirement for therapeutic drug monitoring [7]. This scenario is directly relevant for integrated care systems and hospital-at-home programs seeking a once-daily nebulized LAMA compatible with existing nebulizer infrastructure and multi-drug nebulization protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Revefenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.